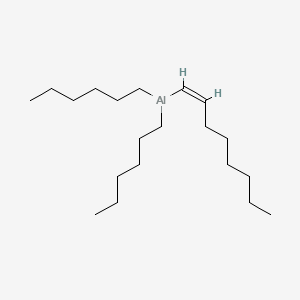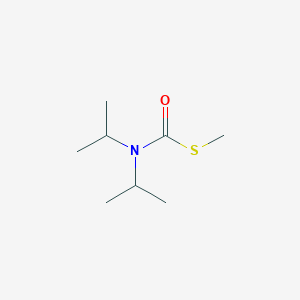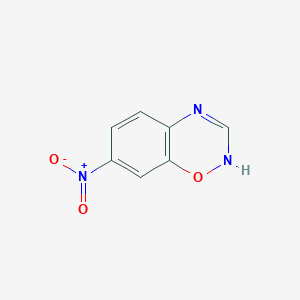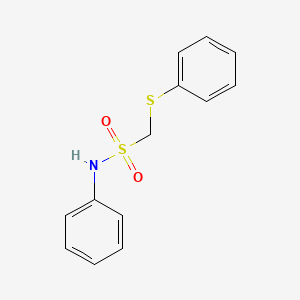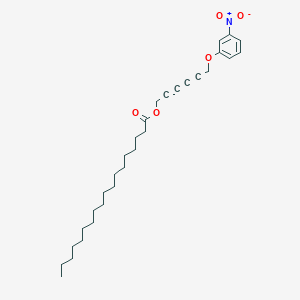![molecular formula C14H19N B14623515 1-Phenyl-9-azabicyclo[6.1.0]nonane CAS No. 57691-16-4](/img/structure/B14623515.png)
1-Phenyl-9-azabicyclo[6.1.0]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-9-azabicyclo[6.1.0]nonane is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by a bicyclic structure containing a nitrogen atom. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 1-Phenyl-9-azabicyclo[6.1.0]nonane can be achieved through several synthetic routes. One common method involves the intramolecular oxidative amination of aminocyclooct-4-enes. This reaction is typically mediated by palladium(II) catalysts and provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . The reaction conditions often include the use of oxidizing agents and specific solvents to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
1-Phenyl-9-azabicyclo[6.1.0]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions can yield amines or alcohols .
Aplicaciones Científicas De Investigación
1-Phenyl-9-azabicyclo[610]nonane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of materials with specific properties, such as ion receptors and molecular tweezers .
Mecanismo De Acción
The mechanism of action of 1-Phenyl-9-azabicyclo[6.1.0]nonane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Phenyl-9-azabicyclo[6.1.0]nonane can be compared with other similar compounds, such as 9-azabicyclo[4.2.1]nonane and bicyclo[1.1.0]butane. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, 9-azabicyclo[4.2.1]nonane is used in the synthesis of sp3-rich chemical scaffolds, while bicyclo[1.1.0]butane is known for its high strain and reactivity .
Propiedades
Número CAS |
57691-16-4 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
1-phenyl-9-azabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C14H19N/c1-2-7-11-14(13(15-14)10-6-1)12-8-4-3-5-9-12/h3-5,8-9,13,15H,1-2,6-7,10-11H2 |
Clave InChI |
CHBLNNABHYJCBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(C(N2)CC1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


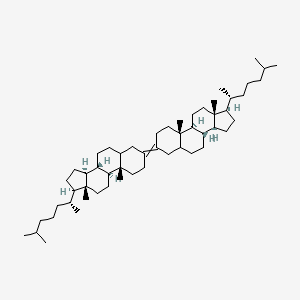

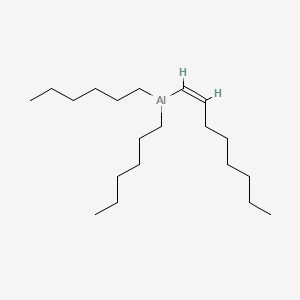
-lambda~5~-phosphane](/img/structure/B14623461.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
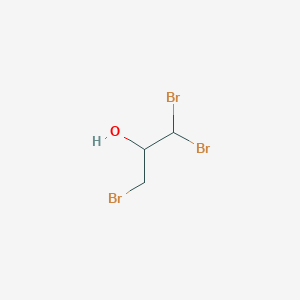
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
